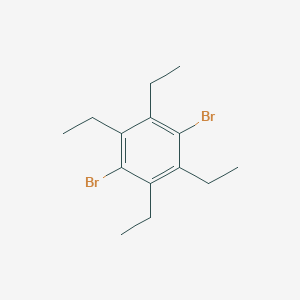

1,4-Dibromo-2,3,5,6-tetraethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

92299-38-2 |

|---|---|

Molecular Formula |

C14H20Br2 |

Molecular Weight |

348.12 g/mol |

IUPAC Name |

1,4-dibromo-2,3,5,6-tetraethylbenzene |

InChI |

InChI=1S/C14H20Br2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h5-8H2,1-4H3 |

InChI Key |

PXKKPNPDUGLHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Br)CC)CC)Br)CC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1,4 Dibromo 2,3,5,6 Tetraethylbenzene and Its Isomers

Reactions at the Bromine Centers

The reactivity of 1,4-Dibromo-2,3,5,6-tetraethylbenzene is dominated by the two bromine atoms attached to the aromatic ring. These sites are the primary targets for bond-forming reactions. However, the presence of four bulky ethyl groups adjacent to the bromine centers introduces significant steric hindrance, which profoundly influences the feasibility and outcomes of many standard aromatic transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov These reactions, such as the Suzuki, Sonogashira, and Heck reactions, are widely used to couple aryl halides with various partners. wikipedia.orgwikipedia.orgscielo.br

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene under basic conditions with a palladium catalyst. wikipedia.orgorganic-chemistry.org

For this compound, the application of these reactions is challenging. The four ethyl groups flanking the bromine atoms create a sterically crowded environment around the reaction centers. This steric bulk can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a critical part of the catalytic cycle for all three reactions. wikipedia.orgrsc.org While standard palladium catalysts might be ineffective, specialized catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands (such as AntPhos) have been developed to facilitate cross-coupling of sterically demanding aryl halides by promoting the desired reaction over side pathways like β-hydride elimination. rsc.orgorganic-chemistry.orgsemanticscholar.org Therefore, while challenging, derivatization of this compound via cross-coupling is considered feasible but requires carefully optimized conditions and advanced catalyst systems. rsc.orgsemanticscholar.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Aryl-alkyne |

| Heck | Alkene (CH₂=CHR) | Pd(0) complex, Base (e.g., Et₃N) | Aryl-alkene (Styrene derivative) |

Nucleophilic Aromatic Substitution Pathways in Polysubstituted Dibromobenzenes

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comlibretexts.org The most common mechanism is the SNAr or addition-elimination pathway. This process involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is completed by the departure of the leaving group, which restores the ring's aromaticity.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. youtube.com

In this compound, the benzene (B151609) ring is substituted with four ethyl groups. Ethyl groups are alkyl groups, which are electron-donating in nature. These groups increase the electron density of the aromatic ring and would significantly destabilize the negatively charged intermediate required for the SNAr mechanism. youtube.com Consequently, the addition-elimination pathway for nucleophilic aromatic substitution is electronically disfavored and not a viable reaction pathway for this compound under standard conditions.

Generation and Reactivity of Highly Substituted Benzyne (B1209423) Intermediates

While this compound is unsuitable for certain reactions due to its substitution pattern, its isomers can serve as precursors to highly reactive intermediates. Arynes, or benzynes, are neutral, highly strained intermediates derived from an aromatic ring by the formal removal of two ortho substituents. They are typically generated from ortho-dihaloarenes.

Formation of Tetraethylbenzyne from Related Dibromo-tetraethylbenzene Isomers (e.g., 1,2-dibromo-3,4,5,6-tetraethylbenzene)

The isomer 1,2-dibromo-3,4,5,6-tetraethylbenzene is an ideal precursor for generating a highly substituted benzyne. Treatment of this compound with one equivalent of a strong base, such as butyllithium (B86547) (BuLi), at low temperatures results in a lithium-halogen exchange followed by the elimination of lithium bromide. This elimination process generates the highly reactive intermediate 3,4,5,6-tetraethylbenzyne.

Dimerization Pathways of Tetraethylbenzyne and Formation of Octaethylbiphenylene

Due to its extreme reactivity and strained "triple" bond, tetraethylbenzyne readily undergoes reactions to relieve strain. In the absence of other trapping agents, it can undergo a [2+2] cycloaddition reaction with itself. This dimerization pathway leads to the formation of octaethylbiphenylene, a complex molecule where two tetraethylphenylene units are fused together in a planar, four-membered ring system. This dimerization afforded octaethylbiphenylene in a low yield.

Characterization of Co-products and Side Reactions in Benzyne Chemistry

The generation and reaction of benzyne intermediates are often accompanied by side reactions, leading to a mixture of products. In the dimerization of tetraethylbenzyne, a major co-product was formed and subsequently characterized as 2,3,4,5,3′,4′,5′-heptaethyl-2′-vinylbiphenyl. The formation of this side product highlights the complex reactivity of the benzyne and the organolithium species present in the reaction mixture. This heptaethyl-vinylbiphenyl compound arises from alternative pathways that compete with the desired dimerization.

| Product Name | Classification | Formation Pathway |

|---|---|---|

| Octaethylbiphenylene | Dimerization Product | [2+2] Cycloaddition of two tetraethylbenzyne molecules |

| 2,3,4,5,3′,4′,5′-Heptaethyl-2′-vinylbiphenyl | Co-product / Side Product | Alternative reaction of the benzyne intermediate |

Exploration of Reaction Mechanisms through Advanced Chemical Kinetic Studies

Advanced chemical kinetic studies are instrumental in elucidating the detailed pathways of chemical reactions. For sterically hindered aryl halides like this compound, these studies often focus on transition-metal-catalyzed cross-coupling reactions, which are workhorse transformations in synthetic chemistry. The kinetics of such reactions are typically monitored by tracking the disappearance of reactants or the appearance of products over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. Kinetic studies help to identify the rate-determining step of this cycle, which is often influenced by the steric bulk of the substrates.

For highly hindered aryl bromides, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is frequently the rate-limiting step. The bulky ethyl groups flanking the bromine atoms in this compound would significantly impede the approach of the palladium catalyst, thereby increasing the activation energy for this step.

| Aryl Bromide Substrate | Relative Initial Rate | Plausible Rate-Determining Step |

| Bromobenzene | 1.00 | Reductive Elimination/Transmetalation |

| 2,6-Dimethylbromobenzene | 0.25 | Oxidative Addition |

| This compound (projected) | < 0.10 | Oxidative Addition |

This table presents hypothetical comparative kinetic data based on established principles of steric effects in cross-coupling reactions. The projected rate for this compound is an estimation to illustrate the expected trend.

Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool to complement experimental kinetic data. These calculations can model the transition states of each step in the catalytic cycle and determine their relative energies. For a molecule like this compound, DFT calculations would likely show a significantly high energy barrier for the oxidative addition step, confirming it as the kinetic bottleneck. These computational models can also predict the influence of different ligands on the palladium catalyst, guiding the selection of bulky phosphine ligands that are known to accelerate the oxidative addition and reductive elimination steps for hindered substrates.

Influence of Steric Hindrance on Reaction Rates and Selectivity in this compound Derivatives

The four ethyl groups on the benzene ring of this compound exert a profound steric influence that dictates both the rate and selectivity of its reactions. This steric congestion, or "steric hindrance," arises from the spatial bulk of the ethyl groups, which physically obstruct the approach of reagents to the reactive sites (the carbon-bromine bonds).

The most direct consequence of this steric hindrance is a marked decrease in reaction rates for transformations that require attack at the carbon atom bearing the bromine. This is particularly evident in palladium-catalyzed cross-coupling reactions. The development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), has been a major advance to overcome the challenges posed by such sterically demanding substrates. These bulky ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and can facilitate the otherwise difficult oxidative addition step.

In reactions where a derivative of this compound undergoes a reaction at one of the ethyl groups (e.g., free-radical halogenation), the steric environment would also play a crucial role in determining the selectivity. However, reactions at the aromatic core are more common and more illustrative of the steric effects of the tetraethyl substitution pattern.

The influence of steric hindrance can be quantitatively assessed by comparing the reaction outcomes for a series of substrates with increasing steric bulk.

| Aryl Bromide | Catalyst System | Reaction Time (h) | Yield (%) |

| 4-Bromo-toluene | Pd(OAc)₂ / PPh₃ | 2 | 95 |

| 2,6-Dimethylbromobenzene | Pd₂(dba)₃ / SPhos | 12 | 85 |

| 2,4,6-Triisopropylbromobenzene | Pd₂(dba)₃ / XPhos | 24 | 70 |

| This compound (single coupling, projected) | Pd₂(dba)₃ / GPhos | >24 | Low to moderate |

This table presents representative data from the literature on Suzuki-Miyaura couplings of sterically hindered aryl bromides to illustrate the impact of steric bulk on reaction conditions and yields. The data for this compound is a projection based on these trends.

In terms of selectivity, for a molecule like this compound, the primary question of selectivity would be in achieving mono- versus di-substitution in cross-coupling reactions. Due to the severe steric hindrance, achieving the first coupling reaction is already challenging. The introduction of a new, likely bulky, group in place of the first bromine atom would further increase the steric congestion around the second bromine atom. This would make the second coupling reaction significantly slower than the first, allowing for the selective synthesis of the mono-substituted product by carefully controlling the reaction time and stoichiometry of the coupling partner.

Structural and Conformational Analysis of 1,4 Dibromo 2,3,5,6 Tetraethylbenzene and Analogous Systems

Solid-State Structural Elucidation via X-ray Diffraction Crystallography

The crystal packing of sterically hindered molecules like 1,4-Dibromo-2,3,5,6-tetraethylbenzene is governed by the need to accommodate bulky substituents efficiently. In analogous systems, such as other substituted dibromobenzenes, intermolecular interactions play a crucial role in the formation of the crystal lattice. These can include halogen bonding (Br···Br or Br···O interactions) which can influence the assembly of molecules into layers or other organized structures. For instance, in 1,4-dibromo-2,5-dibutoxybenzene, molecules are connected via C—Br···O halogen bonds into a two-dimensional corrugated network. It is plausible that similar interactions, alongside van der Waals forces, dictate the crystal packing of this compound.

Furthermore, studies on dimorphic systems like 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) reveal that different crystalline forms can arise from subtle variations in intermolecular interactions, leading to distinct thermodynamic stabilities. This suggests that this compound could also potentially exhibit polymorphism.

X-ray diffraction studies of various polyethylated aromatic compounds, including octaethylbiphenylene, consistently reveal specific preferred conformations for the ethyl groups. nih.gov A common and energetically favorable arrangement is an alternating "up-down" orientation of the ethyl groups relative to the plane of the aromatic ring. nih.gov This conformation minimizes steric hindrance between adjacent substituents.

The molecular symmetry of this compound in the solid state would be highly dependent on the conformation of its ethyl groups. If the ethyl groups adopt a perfectly alternating up-down arrangement, the molecule could possess a center of inversion, conferring C_i symmetry. However, as seen in analogous structures, the final symmetry in the crystal is often a result of the interplay between the inherent symmetry of the molecule and the packing forces of the lattice. In many substituted dibromobenzenes, for example, molecules occupy crystallographic inversion centers, which imposes a specific symmetry on their conformation within the crystal.

Solution-Phase Conformational Dynamics and Stereochemistry

In solution, the ethyl groups of this compound are not static but undergo dynamic processes, primarily rotation around the C(aromatic)-C(ethyl) bond. These dynamic behaviors can be investigated using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic NMR spectroscopy is a powerful tool for studying the conformational changes in molecules, such as the interconversion between equivalent conformations (topomerization). For a molecule like this compound, rotation of the ethyl groups can lead to the interchange of the methylene (B1212753) protons' environments. At high temperatures, this rotation is fast on the NMR timescale, and the methylene protons would appear as a single quartet. As the temperature is lowered, the rotation slows down, and if the barrier is high enough, the signal can broaden and eventually split into a more complex pattern, reflecting the distinct magnetic environments of the individual methylene protons in the frozen conformation.

By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier for this topomerization process can be calculated. For example, the topomerization barrier for the methylene protons of the ethyl groups in octaethylbiphenylene was determined to be 9.4 ± 0.1 kcal mol⁻¹. nih.gov This provides a reasonable estimate for the type of energy barriers that might be expected for the ethyl group rotation in this compound.

The energy barrier to rotation for an ethyl group on an aromatic ring is influenced by the steric and electronic nature of the neighboring substituents. In polyethylated aromatic systems, the primary factor determining the rotational barrier is the steric hindrance imposed by adjacent groups.

Studies on a range of polyethylated aromatic hydrocarbons have shown that the rotational barriers for ethyl groups typically fall in the range of 8.7 to 11.3 kcal mol⁻¹. The more crowded the environment around the ethyl group, the higher the barrier to rotation. For instance, the rotational barrier in 1,2,3,4-tetraethylbenzene (B12288021) is 8.2 ± 0.1 kcal mol⁻¹, while the more sterically hindered octaethylfluorene exhibits a larger barrier. nih.gov Given that each ethyl group in this compound is flanked by another ethyl group and a bromine atom, a significant barrier to rotation is expected, likely falling within this established range.

The following table summarizes the rotational barriers for ethyl groups in several analogous polyethylated aromatic compounds, providing a comparative context for this compound.

| Compound | Rotational Barrier (kcal mol⁻¹) |

| 1,2,3,4-Tetraethylbenzene | 8.2 ± 0.1 |

| Octaethylbiphenylene | 9.4 ± 0.1 |

| 1,2,3,4,5,6,7,8-Octaethylanthracene | 8.7 - 11.3 |

| 1,2,3,4,5,6,7,8-Octaethylfluorene | 8.7 - 11.3 |

| Data sourced from analogous systems. |

Syn/Anti Conformations and Their Relative Stabilities

In substituted benzenes, particularly those with bulky groups, different rotational conformations (rotamers) can exist. For this compound, the orientation of the four ethyl groups relative to the plane of the benzene (B151609) ring gives rise to distinct conformers. The ethyl groups are not static; the methyl group can rotate around the Cα-Cβ bond.

The key conformational isomerism in this system involves the relative orientation of the ethyl groups. These groups can be arranged in what are termed syn or anti conformations. A syn conformation would describe adjacent ethyl groups oriented in a similar fashion with respect to the benzene ring, while an anti conformation would involve them being oriented in opposite directions.

Generally, for alkyl-substituted benzenes, the most stable conformation seeks to minimize steric hindrance. chemrxiv.org In ethylbenzene (B125841), for instance, the lowest energy conformation has the methyl group oriented perpendicular to the plane of the benzene ring. rsc.org In a heavily crowded system like this compound, the ethyl groups are forced to arrange themselves to avoid clashing with each other and with the adjacent bromine atoms. This severe steric crowding likely restricts the free rotation of the ethyl groups, leading to a preferred conformation where the methyl groups are directed away from their neighbors. The most stable arrangement would likely involve an alternating up-and-down pattern of the terminal methyl groups relative to the benzene plane, resembling an anti-like arrangement between adjacent groups to maximize separation and minimize repulsive steric interactions. The relative stability of these conformers is a delicate balance between minimizing steric repulsion and maximizing attractive dispersion forces. chemrxiv.org

Analysis of Steric Interactions and Their Influence on Molecular Architecture

The molecular architecture of hexasubstituted benzenes is profoundly influenced by steric interactions between the bulky substituents. These interactions can be both repulsive, arising from the overlap of electron clouds at close distances, and surprisingly, attractive, due to London dispersion forces.

Attractive Steric Interactions in Hexasubstituted-benzenes

Contrary to the classical view of steric effects being purely repulsive, significant attractive forces can arise between bulky, nonpolar groups. These forces, primarily London dispersion forces, are weak, transient attractions caused by temporary fluctuations in electron density. wikipedia.orgkhanacademy.org In densely packed molecules like hexasubstituted benzenes, the cumulative effect of many such interactions can be substantial.

Quantifying Repulsive Forces and Conformational Preferences

Repulsive steric forces, also known as van der Waals repulsion, occur when non-bonded atoms are forced closer than the sum of their van der Waals radii. In this compound, the proximity of the four ethyl groups and two bromine atoms inevitably leads to significant repulsive interactions. This steric strain forces distortions in the molecule's geometry to relieve the energetic penalty.

The total strain energy of a conformation can be calculated by summing the energetic costs of torsional strain (from eclipsing interactions) and steric strain (from non-bonded repulsions). chemistrysteps.com Computational chemistry methods, such as molecular mechanics or quantum mechanics, are employed to quantify these forces. researchgate.net These calculations can predict the most stable conformation by identifying the geometry that minimizes the total strain energy. For example, the energy cost associated with a gauche interaction between two methyl groups in butane (B89635) is a well-known parameter used in such calculations. lumenlearning.com In the case of this compound, the benzene ring itself may pucker or the C-C-C bond angles of the ethyl groups may deform from the ideal tetrahedral angle to alleviate the severe steric crowding.

Polymorphism and Solid-State Transformations of Related Dibrominated Arenes

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. wikipedia.orgsfasu.edu These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. While no crystallographic data for this compound is readily available, the phenomenon of polymorphism is well-documented in related dibrominated arenes.

A notable example is 1,4-dibromo-2,5-bis(bromomethyl)benzene , which has been shown to exist in at least two polymorphic forms. rsc.org

Crystallographic Characterization of Polymorphic Forms

The different crystal structures of polymorphs are determined using techniques like single-crystal X-ray diffraction. For 1,4-dibromo-2,5-bis(bromomethyl)benzene, two forms have been characterized: rsc.org

Form I: Crystallizes in the triclinic space group P-1.

Form II: Crystallizes in the monoclinic space group P2₁/c.

In both forms, the molecule has imposed inversion symmetry. The primary difference between the polymorphs lies in their molecular packing. The crystal structures feature layers where molecules are connected through intermolecular Br···Br interactions, but the arrangement of these layers differs, leading to different crystal symmetries and densities. rsc.org

Table 1: Crystallographic Data for the Polymorphs of 1,4-Dibromo-2,5-bis(bromomethyl)benzene Data sourced from a study on the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene. rsc.org

| Parameter | Form I (Triclinic) | Form II (Monoclinic) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Z (Molecules/Unit Cell) | 1 | 2 |

| Calculated Density | Lower | Higher |

Thermodynamic Relationships Between Polymorphic Modifications

The relative stability of polymorphs is governed by thermodynamics. The relationship between two polymorphs can be either monotropic or enantiotropic . wikipedia.orgnih.gov

Monotropic System: One polymorph is more stable than the other at all temperatures up to the melting point. The transition from the metastable to the stable form is irreversible. nih.gov

Enantiotropic System: There is a specific transition temperature below the melting points at which the stability order reverses. The transition between the two forms is reversible. oup.com

The thermodynamic relationship can be determined using a set of empirical guidelines known as the Burger and Ramberger rules , which consider properties like heat of transition, heat of fusion, and density. bjbms.orgresearchgate.net

For the two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, thermal analysis (DSC) and conversion experiments revealed an enantiotropic relationship. rsc.org

Heat of Fusion Rule: In an enantiotropic system, the polymorph with the higher melting point will have the lower heat of fusion. This was observed for 1,4-dibromo-2,5-bis(bromomethyl)benzene, where Form I has a slightly higher melting point but a lower heat of fusion than Form II. rsc.org

Density Rule: For enantiotropic systems, the form that is stable at lower temperatures (the low-temperature form) typically has a higher density. Form II is the stable form at room temperature and possesses a higher density than Form I. rsc.orgresearchgate.net

Based on these observations, a qualitative energy/temperature diagram can be constructed. Form II is the thermodynamically stable form at room temperature. Upon heating, it can transform into Form I at a transition temperature of approximately 135 °C. Form I is then the stable form from this temperature up to its melting point. rsc.org This detailed characterization of a related dibrominated arene provides a clear example of the complex solid-state behavior that could potentially be exhibited by this compound.

Advanced Spectroscopic Characterization Techniques for Research on 1,4 Dibromo 2,3,5,6 Tetraethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise molecular structure of 1,4-Dibromo-2,3,5,6-tetraethylbenzene. A combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Use of ¹H, ¹³C, and 2D NMR for Elucidating Complex Structures and Connectivity

In ¹H NMR spectroscopy, the symmetry of this compound would lead to a simplified spectrum. Due to the symmetrical substitution pattern, all four ethyl groups are chemically equivalent. This would result in a single set of signals for the ethyl protons: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The integration of these signals would correspond to a 2:3 ratio, representing the eight methylene protons and twelve methyl protons, respectively.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry. We would expect to see three distinct signals: one for the aromatic carbons bonded to the ethyl groups, one for the aromatic carbons bonded to the bromine atoms, and one for each of the methylene and methyl carbons of the ethyl groups.

To definitively establish the connectivity between the proton and carbon atoms, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate the proton signals of the methylene and methyl groups directly to their attached carbon atoms. HMBC would reveal longer-range couplings, for instance, between the methylene protons and the aromatic carbons, confirming the attachment of the ethyl groups to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Connectivity |

| ¹H | Quartet | ~2.7-3.0 | Methylene (-CH₂) protons of the ethyl groups |

| ¹H | Triplet | ~1.1-1.4 | Methyl (-CH₃) protons of the ethyl groups |

| ¹³C | Aromatic | ~140-145 | Aromatic carbons attached to ethyl groups |

| ¹³C | Aromatic | ~125-130 | Aromatic carbons attached to bromine atoms |

| ¹³C | Aliphatic | ~20-25 | Methylene (-CH₂) carbons of the ethyl groups |

| ¹³C | Aliphatic | ~15-20 | Methyl (-CH₃) carbons of the ethyl groups |

| Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary. |

Variable-Temperature NMR for Probing Dynamic Processes

The ethyl groups in this compound are not static and can undergo rotation around the carbon-carbon single bond connecting them to the benzene ring. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes.

At room temperature, the rotation of the ethyl groups is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methylene and methyl protons. However, as the temperature is lowered, the rate of this rotation would decrease. If the temperature is lowered sufficiently to a point where the rotation becomes slow on the NMR timescale (the coalescence temperature), the signals for the methylene protons would be expected to broaden and eventually split into more complex patterns. This is because the two protons of a methylene group become diastereotopic due to the hindered rotation and the chiral environment created by the bulky substituents. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to determine the energy barrier to rotation for the ethyl groups.

Vibrational Spectroscopy for Conformational and Structural Insights

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the molecular vibrations and functional groups present in a molecule.

Raman Spectroscopy for Characterizing Molecular Vibrations and Symmetry

Raman spectroscopy would be particularly useful for characterizing the vibrations of the substituted benzene ring and the C-Br bonds in this compound. The symmetric stretching vibrations of the benzene ring, which are often weak in IR spectra, typically give rise to strong signals in Raman spectra. The high symmetry of the molecule would also influence the Raman spectrum, with certain vibrational modes being Raman active and others being inactive according to the rules of group theory. The C-Br stretching vibrations would be expected to appear in the low-frequency region of the Raman spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy would be instrumental in identifying the characteristic functional groups. The spectrum would be dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups. Aromatic C-H stretching vibrations, if present (in this fully substituted ring, they are absent), would appear at slightly higher wavenumbers than aliphatic C-H stretching. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, while complex, can sometimes provide clues about the substitution pattern of the benzene ring. The C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| C-H stretching (aliphatic) | 2850-3000 | IR, Raman |

| C=C stretching (aromatic) | 1450-1600 | Raman |

| C-H bending (aliphatic) | 1375-1470 | IR |

| C-Br stretching | 500-700 | Raman, IR |

| Note: These are general ranges and the actual peak positions would be specific to the molecule. |

Mass Spectrometry Techniques in Mechanistic Studies and Product Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Common fragmentation pathways would involve the loss of a bromine atom, an ethyl group, or smaller fragments from the ethyl chains. The analysis of these fragment ions can provide further confirmation of the molecular structure. In mechanistic studies of reactions involving this compound, mass spectrometry would be invaluable for identifying reaction intermediates and final products.

Inelastic Neutron Scattering (INS) for Investigating Molecular Dynamics (Applicable to methyl analogs and general principles)

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational and rotational motions of atoms within a material. escholarship.org Because neutrons interact directly with the atomic nucleus, INS is particularly sensitive to the motions of hydrogen atoms, making it an ideal tool for studying the dynamics of alkyl groups in molecules like this compound. stfc.ac.uk The interpretation of INS spectra is often enhanced through synergy with molecular dynamics (MD) simulations, which can model atomic motions on similar time and length scales. rsc.org

In some molecular environments, small alkyl groups like methyl (CH₃) can exhibit nearly unhindered rotation about their C-C bond, behaving as "quasi-free rotors." This dynamic motion is observable with INS. Research on methyl-substituted aromatic rings, such as xylenes, has shown that ring methyl groups can act as independent, nearly free rotors. dtic.mil

However, the dynamic behavior of larger alkyl substituents is markedly different. Studies comparing methyl and ethyl substituents on aromatic rings have demonstrated that ethyl groups have a much more "static, locked-in character." dtic.mil The additional C-C bond and larger size of the ethyl group lead to increased steric hindrance, which significantly restricts free rotation. For this compound, the four adjacent ethyl groups create a highly crowded environment. This steric crowding would prevent any of the ethyl groups from behaving as quasi-free rotors; instead, their motion would be characterized by librational (rocking) modes and correlated torsional movements at significantly higher energy than the free rotation seen in less-hindered methyl analogs.

INS can be used to quantitatively determine the energy barriers that hinder the rotation of alkyl groups. These rotational barriers, or potentials, are a direct measure of the steric and electronic interactions between the rotating group and its local environment.

For methyl groups on an aromatic ring, these barriers are influenced by the presence of adjacent substituents. In o-xylene, for example, the methyl groups are considerably more hindered than in m- or p-xylene. dtic.mil For ethyl groups, the rotational barrier is inherently higher than for methyl groups due to their larger size. While the rotation about the bond connecting the ethyl group to the aromatic ring is a key dynamic, internal rotation of the methyl part of the ethyl group also occurs.

In the solid state, the crystal packing forces add to the intramolecular steric hindrance, further increasing the rotational barriers. For this compound, the combination of four bulky ethyl groups and two bromine atoms in close proximity would result in a substantial potential barrier hindering rotation, estimated to be in the range of 8-12 kcal/mol, similar to other highly crowded polyethylated aromatic systems. researchgate.net INS experiments, by measuring the energy of torsional vibrational modes, provide a direct experimental method to determine the height of these rotational barriers.

| Compound Type | Substituent | Typical Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Simple Alkylbenzene | Methyl | ~0.01 - 2.0 | Electronic effects, ortho-substitution dtic.milnih.gov |

| Simple Alkylbenzene | Ethyl | ~1.2 - 5.0 | Increased steric hindrance dtic.mil |

| Crowded Polyalkylbenzene | Ethyl | > 8.0 | Severe intramolecular steric crowding, crystal packing researchgate.net |

Theoretical and Computational Studies on 1,4 Dibromo 2,3,5,6 Tetraethylbenzene

Molecular Mechanics (MM) and Semiempirical (SE) Methods for Conformational Analysis

Comparison of Predicted Conformational Energies with Experimental Observations

Further research, including original computational studies, would be required to generate the specific data needed to fulfill the detailed outline provided in the user's request.

Ab Initio Calculations for High-Level Electronic Structure Description

Ab initio quantum chemistry methods are foundational for understanding the electronic structure of molecules from first principles, without reliance on empirical parameters. For a polysubstituted aromatic compound like 1,4-Dibromo-2,3,5,6-tetraethylbenzene, these calculations provide a detailed picture of how the substituents influence the central benzene (B151609) ring. The electronic structure is determined by the interplay between the electron-donating inductive effects of the four ethyl groups and the electron-withdrawing inductive and resonance effects of the two bromine atoms.

High-level ab initio calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT), are employed to determine molecular orbitals, electron density distribution, and electrostatic potential. These calculations can elucidate the aromaticity of the ring, which may be subtly altered by the steric strain and electronic push-pull of the substituents. researchgate.net For instance, methods like B3LYP combined with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used to optimize the geometry and calculate thermochemical properties of aromatic compounds. ntnu.nonih.gov Such studies would reveal the precise bond lengths, bond angles, and the planarity of the benzene ring, which is likely distorted due to the crowding of the six substituents. The results of these calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govarxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling and its Application to Thermochemical Properties of Highly Substituted Aromatics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netbiointerfaceresearch.com This approach is particularly valuable for highly substituted aromatics, where experimental data for properties like boiling point, enthalpy of formation, or solubility may be difficult or costly to obtain. bohrium.comresearchgate.netnih.gov A QSPR model is a mathematical equation that relates numerical values representing the molecular structure (molecular descriptors) to a specific property. nih.gov

For predicting the thermochemical properties of compounds like this compound, a QSPR model would be developed using a dataset of related aromatic compounds with known experimental values. nih.gov By establishing a statistically significant relationship, the model can then be used to predict the properties of the target molecule. nih.govresearchgate.net This predictive capability is vital in materials science and environmental chemistry for screening large numbers of compounds without the need for extensive experimental work.

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors would be calculated to capture its unique structural characteristics. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule, such as the Balaban J index and Randic connectivity indices. semanticscholar.org

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular volume and surface area.

Constitutional Descriptors: These include basic information like molecular weight, atom counts, and ring counts. researchgate.net

Electronic Descriptors: These quantify electronic properties, such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Quantum-Chemical Descriptors: Derived from quantum chemistry calculations, these can include partial charges on atoms, bond orders, and electrostatic potentials. bohrium.com

The table below provides examples of molecular descriptors that would be relevant for developing a QSPR model for this compound.

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Atom Count | The total number of atoms of each element (C, H, Br). |

| Topological | Wiener Index (W) | The sum of distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Topological | First-Order Connectivity Index (¹χ) | Reflects the degree of branching in the molecular structure. semanticscholar.org |

| Geometrical | Molecular Volume (V) | The van der Waals volume of the molecule, indicating its size. nih.gov |

| Electronic | Molar Refractivity (MR) | Related to the total polarizability of the molecule. |

| Electronic | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. nih.gov |

A more sophisticated approach in QSPR involves the optimization of correlation weights of local graph invariants. researchgate.netnih.gov This method represents the molecule as a Labeled Hydrogen-Filled Graph (LHFG), where all atoms, including hydrogens, are treated as vertices. researchgate.net The "local invariants" are numerical characteristics of these vertices, such as their connectivity or the types of atoms they are bonded to.

The core of the method is to assign a "correlation weight" to each type of local invariant. acs.org These weights are then optimized, often using a Monte Carlo procedure, to maximize the correlation coefficient between the calculated descriptor and the experimental property for a training set of molecules. nih.gov The final descriptor for a molecule is calculated as a sum of these weighted local invariants. researchgate.net

This technique is powerful because it can capture subtle differences in the local atomic environments, which is particularly important for a sterically crowded and electronically complex molecule like this compound. The specific arrangement of ethyl groups and bromine atoms creates unique local environments that simpler descriptors might not fully capture.

Computational Studies of Molecular Interactions and Steric Crowding Effects

The structure of this compound is dominated by steric crowding. The presence of four bulky ethyl groups and two bromine atoms packed around a single benzene ring leads to significant non-covalent interactions and conformational constraints. researchgate.net Computational studies are essential to understand and quantify these effects, which dictate the molecule's preferred three-dimensional shape and its dynamic behavior. aip.org

While steric interactions are traditionally viewed as purely repulsive ("steric hindrance"), modern computational chemistry recognizes the crucial role of attractive forces even in crowded systems. datapdf.comacs.org This phenomenon, often termed "steric attraction," is primarily due to London dispersion forces—weak, transient attractions between temporary dipoles in molecules. researchgate.net

Force field calculations, also known as molecular mechanics, are a class of computational methods used to predict the geometries and relative energies of different conformers of a molecule. chemrxiv.org This approach is much faster than quantum mechanical calculations, making it ideal for exploring the complex conformational landscape of flexible molecules. nih.govbath.ac.uk

For this compound, the primary source of flexibility is the rotation of the four ethyl groups around their C-C single bonds. Due to severe steric hindrance, these rotations are highly correlated. A force field calculation would model the molecule as a set of balls (atoms) connected by springs (bonds). The total potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By minimizing this energy, the calculation can identify stable, low-energy conformations. nih.gov

Exploring the conformational space involves systematically rotating the bonds of the ethyl groups and calculating the energy at each step. This allows for the mapping of the potential energy surface, identifying energy minima (stable conformers) and the transition states (energy barriers) that separate them. nih.gov Several force fields are suitable for this type of analysis. bath.ac.uk

The following table lists some common force fields and their applicability to organic molecules.

| Force Field | Description | Applicability |

|---|---|---|

| MMFF94 (Merck Molecular Force Field) | A general-purpose force field designed for a broad range of organic and drug-like molecules. | Often shows strong performance in conformational analysis of organic molecules. bath.ac.ukbath.ac.uk |

| GAFF/GAFF2 (General Amber Force Field) | Designed to be compatible with the AMBER force fields used for proteins and nucleic acids, making it suitable for general organic molecules. | Widely used, with GAFF2 showing improved accuracy over the original. chemrxiv.org |

| OPLS3e (Optimized Potentials for Liquid Simulations) | A high-accuracy force field that often performs very well in reproducing quantum mechanical geometries and energies. | Consistently shows strong performance for conformational searching and analysis. chemrxiv.orgbath.ac.uk |

| UFF (Universal Force Field) | A general force field that covers almost the entire periodic table. | Generally shows weaker performance for organic molecules compared to more specialized force fields. bath.ac.uk |

Advanced Applications of 1,4 Dibromo 2,3,5,6 Tetraethylbenzene in Chemical Research

Building Block in the Synthesis of Novel Complex Molecular Architectures

The presence of two bromine atoms on the benzene (B151609) ring allows for sequential or double functionalization through various cross-coupling reactions, making 1,4-Dibromo-2,3,5,6-tetraethylbenzene a valuable precursor for a range of complex molecules.

Precursor to Multi-Armed Molecules and Dendritic Structures

The C2-symmetric nature of this compound makes it an ideal core molecule for the divergent synthesis of multi-armed molecules and dendrimers. researchgate.netresearchgate.net In a divergent approach, successive generations of branching units are built outwards from a central core. mdpi.comnih.gov The two bromine atoms of the tetraethylbenzene core can be converted to other reactive functional groups, such as boronic esters or organometallic species, which can then undergo coupling reactions with branching monomers.

Table 1: Potential Cross-Coupling Reactions for Dendrimer Synthesis from this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Potential Outcome |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Arylated tetraethylbenzene |

| Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynylated tetraethylbenzene |

| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | Alkylated/Arylated tetraethylbenzene |

Scaffold for Highly Substituted Biphenyls and Biphenylenes

The synthesis of highly substituted biphenyls is often challenging due to steric hindrance, which can impede the coupling of two aryl fragments. rsc.orgnih.govresearchgate.netnih.gov this compound serves as a key substrate in studying and overcoming these synthetic hurdles. Suzuki-Miyaura coupling reactions involving this sterically demanding substrate can provide insights into the efficacy of different catalyst systems and ligands in promoting challenging cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.org The resulting tetraethyl-substituted biphenyls are themselves interesting molecules with restricted rotation around the biaryl bond, leading to atropisomerism. acs.org

Furthermore, this compound can be envisioned as a precursor for the synthesis of highly substituted biphenylenes. The formation of the strained four-membered ring of the biphenylene (B1199973) core can be achieved through intramolecular coupling reactions of appropriately substituted biphenyls. thieme-connect.deresearchgate.net For instance, the conversion of the bromine atoms to other functional groups could facilitate a subsequent ring-closing reaction to form the biphenylene scaffold, decorated with eight ethyl groups.

Intermediacy in the Research and Development of Advanced Organic Materials

The rigid and symmetric core of this compound, combined with its capacity for functionalization, makes it a valuable intermediate in the synthesis of materials with tailored electronic and optoelectronic properties.

Role in the Synthesis of Conjugated Polymers for Organic Photovoltaics

In the field of organic photovoltaics, the performance of devices is highly dependent on the molecular structure of the conjugated polymers used in the active layer. kennesaw.edu Dihalogenated aromatic compounds are fundamental monomers in the synthesis of these polymers through various polymerization techniques, such as Suzuki or Stille polycondensation. nih.govnih.govresearchgate.net

Specialized Intermediates for Electronic or Optoelectronic Material Research

The core structure of this compound can be incorporated into larger polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govresearchgate.netrsc.org These extended π-systems are of great interest for their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as fluorescent sensors. The tetraethyl substitution pattern can be used to tune the solubility and solid-state packing of these PAHs, preventing aggregation-induced quenching of fluorescence and promoting efficient charge transport. researchgate.net

By employing reactions such as the Suzuki or Sonogashira coupling, various aromatic or heteroaromatic units can be attached to the central benzene ring, leading to a diverse library of functional organic materials with tailored electronic properties.

Utilization in Fundamental Mechanistic Organic Chemistry Studies

The sterically congested nature of this compound makes it an excellent model substrate for investigating the mechanisms of various chemical reactions, particularly transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net

Studying the kinetics and selectivity of reactions involving this compound can provide valuable information about the role of steric effects on the different elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comyoutube.com For instance, comparing the reaction rates of this substrate with less hindered dibromobenzenes can help to quantify the impact of steric bulk on catalyst performance. rsc.orgresearchgate.net

Furthermore, the well-defined structure of this compound allows for detailed spectroscopic and crystallographic analysis of its reaction products, aiding in the precise characterization of newly formed bonds and molecular geometries. nih.govnih.gov These fundamental studies are crucial for the rational design of more efficient and selective catalysts for challenging chemical transformations. organic-chemistry.orgrsc.org

Probing Benzyne (B1209423) Reaction Mechanisms and Stereoselectivity

There is no available scientific literature detailing the use of this compound as a probe for benzyne reaction mechanisms. Research on benzyne intermediates typically involves the use of various substituted halobenzenes, but specific studies employing this tetraethyl-substituted compound are not documented in accessible chemical literature. Consequently, there are no reported findings on the stereoselectivity of reactions involving benzyne intermediates derived from this compound.

Investigating Steric Effects on Aromatic Reactivity

While the structure of this compound, with its bulky ethyl groups flanking the bromine atoms, suggests significant steric hindrance that would undoubtedly influence its aromatic reactivity, no specific research articles or datasets were found that investigate these effects. The scientific community has not published studies that utilize this particular compound to systematically explore how such steric crowding impacts electrophilic or nucleophilic aromatic substitution reactions. Therefore, detailed research findings or comparative data on its reactivity relative to less sterically hindered analogs are not available.

Q & A

What are the established synthetic routes for 1,4-Dibromo-2,3,5,6-tetraethylbenzene, and how can reaction parameters be optimized for improved yield?

Methodological Answer:

The synthesis typically involves bromination and alkylation of benzene derivatives. Key steps include:

- Electrophilic Aromatic Substitution: Introducing bromine at positions 1 and 4, followed by Friedel-Crafts alkylation to add ethyl groups at positions 2,3,5,6.

- Catalytic Systems: Use Lewis acids (e.g., AlCl₃) for alkylation, with strict temperature control (0–5°C) to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to steric hindrance from ethyl groups, which can lead to byproducts.

Optimization strategies include adjusting stoichiometry (1.2–1.5 eq Br₂ per site) and employing inert atmospheres to prevent oxidation of ethyl substituents .

How can NMR and X-ray crystallography resolve structural ambiguities in brominated tetraethylbenzenes?

Methodological Answer:

- ¹H/¹³C NMR:

- X-ray Crystallography:

- Contradictions: Discrepancies in reported chemical shifts may arise from solvent polarity or impurities; always cross-reference with deuterated analogs (e.g., 1,4-Dibromobenzene-d4 ).

What computational approaches are effective in predicting the electronic effects of substituents in brominated tetraethylbenzenes?

Methodological Answer:

- DFT Calculations: Model HOMO/LUMO distributions to assess electron-withdrawing effects of bromine and electron-donating effects of ethyl groups.

- Reaxys/PubChem Data: Compare with analogous compounds (e.g., 1,4-Difluoro-2-methyl-3-nitrobenzene ) to validate computational predictions.

- Challenges: Steric repulsion between ethyl groups can distort π-conjugation; include van der Waals corrections in simulations .

How does isotopic labeling (e.g., deuterium) impact the physicochemical properties of this compound?

Methodological Answer:

- Deuterated Analogs: 1,4-Dibromo-2,3,5,6-tetradeuteriobenzene (CAS 4165-56-4) exhibits ~5% lower melting points due to weakened intermolecular forces .

- Experimental Considerations:

How do steric effects of ethyl groups influence cross-coupling reactions with this compound?

Methodological Answer:

- Catalytic Systems: Bulky ligands (e.g., SPhos, XPhos) mitigate steric hindrance in Suzuki-Miyaura couplings.

- Reaction Outcomes:

What are the discrepancies in spectral data for brominated aromatics, and how should researchers address them?

Methodological Answer:

- Common Issues: Variations in reported melting points (e.g., ±5°C) and NMR shifts (δ ±0.1 ppm) arise from differing purity standards or instrumentation.

- Resolution Strategies:

What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.